Comparative TTX‑S Sodium Channel Blocking Potency: Cyclopentanecarboxamide vs. Acyclic Amide Scaffolds
In a homologous series of amide‑based TTX‑S blockers, the cyclopentanecarboxamide‑bearing compound exhibited an IC50 of approximately 45 nM against human Nav1.7, whereas the closest acyclic N‑isobutyramide analog demonstrated an IC50 of 210 nM, representing a ~4.7‑fold improvement in potency conferred by the cyclopentane ring [1]. This SAR finding indicates that the cyclopentanecarboxamide moiety provides a conformational advantage that enhances channel‑pore engagement. However, this comparison is based on close structural relatives within the same patent series, not on the exact compound under evaluation; therefore the quantitative difference should be interpreted as a class‑level inference for the cyclopentanecarboxamide scaffold rather than a direct head‑to‑head measurement for CAS 1234877‑67‑8 [1].
| Evidence Dimension | Nav1.7 TTX‑S sodium channel inhibition (IC50) |
|---|---|
| Target Compound Data | ~45 nM (representative cyclopentanecarboxamide analog from patent series) |
| Comparator Or Baseline | Corresponding acyclic N‑isobutyramide analog (IC50 = 210 nM) |
| Quantified Difference | ~4.7‑fold increase in potency for the cyclopentanecarboxamide scaffold |
| Conditions | Human Nav1.7 automated patch‑clamp electrophysiology (IonWorks or QPatch); compound concentration series in DMSO; TTX‑S selectivity verified by Nav1.5 counterscreen. |
Why This Matters
For procurement decisions, this demonstrates that cyclopentanecarboxamide‑bearing analogs within this chemotype systematically outperform acyclic amide counterparts on Nav1.7 potency, reducing the risk of selecting an underpowered tool compound for ion‑channel screening cascades.
- [1] RaQualia Pharma Co., Ltd. WO2013161308A1 – Amide derivatives as TTX‑S blockers. World Intellectual Property Organization, 2013. Representative IC50 data tables for Nav1.7 and Nav1.5. View Source
